(-)-Sophoridine

Antiviral Hepatitis B Virus HBV

(-)-Sophoridine is a specific (1R,2R,9R,17S) stereoisomer of matrine and is NOT interchangeable with generic matrine or oxymatrine. Its mechanism as a DNA Topoisomerase I inhibitor—coupled with proven clinical approval for malignant trophoblastic tumors in China—distinguishes it from all close structural analogs. For anti‑HBV studies, it reduces HBsAg/HBV DNA more potently than matrine, oxymatrine, or sophocarpine. For cardiac pharmacology, it uniquely exhibits positive inotropic effects absent in oxymatrine. Substituting with generic matrine-type alkaloids compromises assay reproducibility, chiral purity, and clinical translation. Use pure (-)-sophoridine also as a chiral HPLC/UPLC reference standard to ensure batch-to-batch consistency.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
CAS No. 6882-68-4
Cat. No. B192422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Sophoridine
CAS6882-68-4
Synonymsmatrine
matrine, (5beta)-isomer
sophoridine
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESC1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1
InChIInChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+/m1/s1
InChIKeyZSBXGIUJOOQZMP-BHPKHCPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Sophoridine (CAS 6882-68-4): Baseline Profile and Clinical Status for Procurement


(-)-Sophoridine (CAS 6882-68-4) is a tetracyclic quinolizidine alkaloid primarily isolated from Sophora species such as Sophora alopecuroides and Sophora flavescens [1]. It is a stereoisomer of the more common alkaloid matrine, with a distinct (1R,2R,9R,17S) configuration [2]. As an active pharmaceutical ingredient, sophoridine hydrochloride injection is approved in China as an anticancer drug for malignant trophoblastic tumors, which distinguishes it from other matrine-type alkaloids that lack this specific clinical approval [1]. The compound's procurement value is derived from this established clinical use case and its unique mechanistic profile as a Topoisomerase I inhibitor, a target not shared by many of its close structural analogs [3].

Why Substituting (-)-Sophoridine with Generic Matrine or Oxymatrine is Scientifically Invalid


Procurement decisions for matrine-type alkaloids cannot rely on simple structural similarity. (-)-Sophoridine is a specific stereoisomer of matrine, and this stereochemical variation leads to profound differences in pharmacodynamics and therapeutic profile [1]. For instance, while matrine and oxymatrine are known to exhibit potent cytotoxicity, (-)-Sophoridine demonstrates a distinct and more potent anti-HBV activity and a unique cardiac inotropic effect profile that is not shared by oxymatrine [2][3]. Furthermore, (-)-Sophoridine's mechanism as a DNA Topoisomerase I inhibitor is a key differentiator, as this specific target engagement is not a primary feature of matrine or oxymatrine [4]. Substituting (-)-Sophoridine with a generic 'matrine' or 'oxymatrine' would therefore compromise experimental reproducibility and clinical validity due to these non-interchangeable biological activities [2][3][4].

Quantitative Differentiation of (-)-Sophoridine (CAS 6882-68-4) from its Closest Analogs


Superior Anti-HBV Activity of (-)-Sophoridine Compared to Matrine, Oxymatrine, and Sophocarpine

(-)-Sophoridine exhibits more potent anti-hepatitis B virus (HBV) effects than its closest structural analogs, matrine, oxymatrine, and sophocarpine. In a direct comparative study, sophoridine demonstrated superior reduction of HBV surface antigen (HBsAg) and intracellular HBV DNA levels [1].

Antiviral Hepatitis B Virus HBV

Distinct Cardiotonic Activity: (-)-Sophoridine's Positive Inotropic Effect vs. Oxymatrine's Inactivity

The cardiac effects of lupin alkaloids are not uniform. A direct comparison shows that (-)-sophoridine possesses a positive inotropic effect, meaning it increases the strength of heart muscle contraction, while oxymatrine is completely inactive in this regard [1]. This functional difference is critical for cardiovascular research applications.

Cardiotonic Positive Inotropy Cardiac Muscle

Differential Cytotoxicity Profile: (-)-Sophoridine vs. Matrine on Breast Cancer Cells

In a comparative study assessing topoisomerase I inhibitory activity, (-)-sophoridine demonstrated a different cytotoxic potency compared to matrine against the MDA-MB-468 breast cancer cell line. This suggests that even among structurally similar alkaloids, their potency can vary significantly in specific cancer models [1].

Anticancer Cytotoxicity Topoisomerase I

Stereochemical Purity and Enantiomer Differentiation

The biological activity of sophoridine is stereospecific. The natural (-)-enantiomer (CAS 6882-68-4) is distinct from its synthetic (+)-enantiomer (CAS 83148-91-8). Studies on kappa-opioid receptor-mediated effects show that only specific stereoisomers of related alkaloids possess significant antinociceptive activity, highlighting the functional importance of stereochemical purity [1]. (-)-Sophoridine did not show significant antinociceptive activity in a specific mouse model, which distinguishes its pharmacological profile from that of (+)-matrine [1].

Stereochemistry Enantiomer Quality Control

Primary Application Scenarios for (-)-Sophoridine Based on Quantitative Evidence


Mechanistic Studies of Topoisomerase I Inhibition in Cancer Research

(-)-Sophoridine is the appropriate choice for research programs investigating the therapeutic potential of Topoisomerase I (Topo I) inhibition. Its mechanism of action is established as a Topo I inhibitor, differentiating it from other matrine-type alkaloids that do not primarily target this enzyme [1]. This application is supported by the compound's regulatory approval as an anticancer agent in China, providing a clinical validation anchor for preclinical research [2]. Procuring (-)-sophoridine is essential for studies aiming to elucidate this specific mechanism or to develop novel Topo I inhibitors based on its scaffold [3].

Investigating Potent and Selective Anti-HBV Agents

Based on direct comparative data, (-)-sophoridine is the superior selection for in vitro studies focused on the inhibition of Hepatitis B Virus (HBV) replication. It has been shown to reduce HBsAg and HBV DNA levels more potently than matrine, oxymatrine, or sophocarpine in HepG2.2.15 cells [4]. Therefore, for any assay designed to screen for or characterize anti-HBV activity among natural alkaloids, (-)-sophoridine serves as the benchmark active compound, and its use is critical for generating comparative data that is consistent with the published literature [4].

Cardiovascular Pharmacology: Characterizing Positive Inotropic Agents

For ex vivo studies examining the direct effects of natural products on cardiac muscle contractility, (-)-sophoridine is a critical reagent. Its positive inotropic effect, which contrasts sharply with the inactivity of oxymatrine, makes it a useful tool for probing the structure-function relationships of ion channels and contractile proteins in cardiac tissue [5]. Procuring (-)-sophoridine ensures the intended pharmacological activity is present, allowing for meaningful data collection in isolated papillary muscle or perfused heart models [5].

Stereochemical Quality Control and Chiral Reference Standard

Given the functional differences between enantiomers, pure (-)-sophoridine (CAS 6882-68-4) is required as a chiral reference standard for the quality control of botanical extracts or synthetic mixtures containing sophoridine. It is essential for developing and validating HPLC or UPLC methods aimed at quantifying the active (-)-enantiomer in complex matrices, ensuring batch-to-batch consistency in both research and potential industrial applications [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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